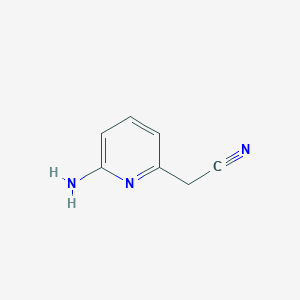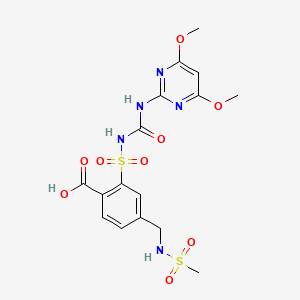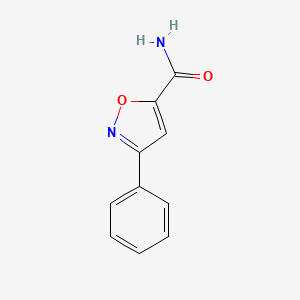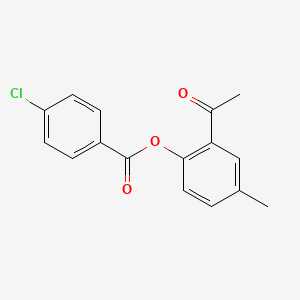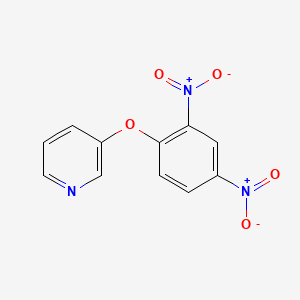
3-(2,4-Dinitrophenoxy)pyridine
描述
3-(2,4-Dinitrophenoxy)pyridine is an organic compound with the molecular formula C11H7N3O5. It is characterized by the presence of a pyridine ring substituted with a 2,4-dinitrophenoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenoxy)pyridine typically involves the nucleophilic substitution reaction of 2,4-dinitrophenol with pyridine derivatives. One common method involves the reaction of 2,4-dinitrophenol with pyridine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-(2,4-Dinitrophenoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro groups, which make the aromatic ring more susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, although the presence of the nitro groups makes it less reactive compared to unsubstituted pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Electrophilic Aromatic Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: Formation of 3-(2,4-diaminophenoxy)pyridine.
Nucleophilic Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-(2,4-Dinitrophenoxy)pyridine has several applications in scientific research:
作用机制
The mechanism of action of 3-(2,4-Dinitrophenoxy)pyridine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the pyridine ring can interact with enzymes and other proteins. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenol moiety but lacks the pyridine ring.
3-(2,4-Dinitrophenyl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.
2,4-Dinitrophenyl-4’-phenylbenzenesulfonate: Contains the dinitrophenyl group but with a different overall structure.
Uniqueness
3-(2,4-Dinitrophenoxy)pyridine is unique due to the combination of the pyridine ring and the 2,4-dinitrophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
属性
IUPAC Name |
3-(2,4-dinitrophenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c15-13(16)8-3-4-11(10(6-8)14(17)18)19-9-2-1-5-12-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYSDMJVVVJKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297746 | |
| Record name | 3-(2,4-Dinitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40604-27-1 | |
| Record name | 3-(2,4-Dinitrophenoxy)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,4-Dinitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


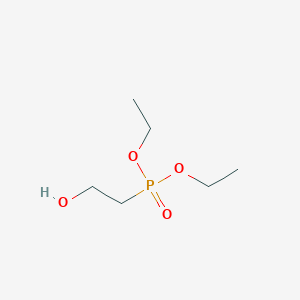


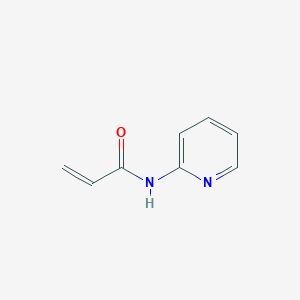
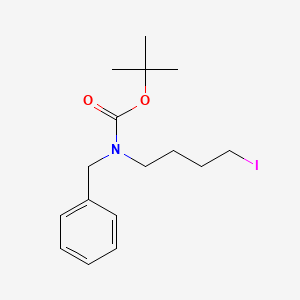
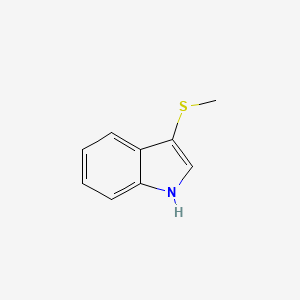

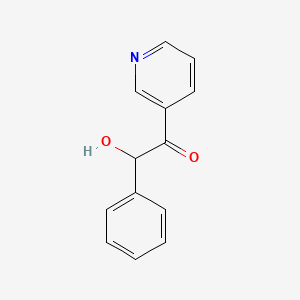
![Bis[2-(acryloyloxy)ethyl] hydrogen phosphate](/img/structure/B3052289.png)
